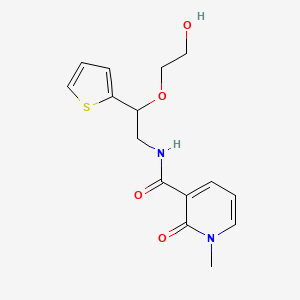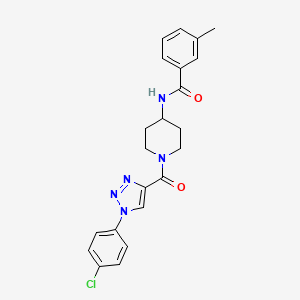
N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
: N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-methylbenzamide is a complex organic compound that piques interest due to its potential applications in various fields of scientific research. Its structure combines multiple functional groups, including a chlorophenyl group, a 1,2,3-triazole ring, a carbonyl group, a piperidinyl moiety, and a 3-methylbenzamide segment. This compound's intricate design opens the door to multiple chemical reactions and research opportunities.
Mécanisme D'action
Target of Action
Similar compounds have been found to target thecAMP-dependent protein kinase catalytic subunit alpha and the cAMP-dependent protein kinase inhibitor alpha . These proteins play crucial roles in cellular signaling and regulation.
Mode of Action
This can result in a variety of downstream effects, depending on the specific nature of the interaction and the cellular context .
Biochemical Pathways
cellular signaling and regulation . The downstream effects of these changes would depend on a variety of factors, including the specific nature of the interaction and the cellular context .
Pharmacokinetics
Similar compounds have been found to have high intestinal absorption and are considered to be substrates for p-glycoprotein . These properties could impact the compound’s bioavailability and overall pharmacokinetic profile.
Result of Action
Similar compounds have shown cytotoxic activities against certain cell lines . The specific effects would likely depend on a variety of factors, including the compound’s specific mode of action, the cellular context, and the individual’s overall health status .
Méthodes De Préparation
: Synthetic Routes and Reaction Conditions : The synthesis of N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-methylbenzamide involves a multi-step process. One common route is the Huisgen cycloaddition, also known as the "click reaction," to form the 1,2,3-triazole ring. The reaction typically involves the azide and alkyne functional groups under copper(I) catalysis. Following this, additional functional groups can be introduced through various substitution reactions, with the final benzamide segment attached via an amide coupling reaction.
Industrial Production Methods
: While specific industrial production methods for this exact compound may not be extensively documented, similar compounds are usually synthesized through high-throughput automation systems. These methods involve automated reactors and analytical systems for continuous monitoring and optimization, ensuring high yield and purity while minimizing environmental impact.
Analyse Des Réactions Chimiques
: Types of Reactions : N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-methylbenzamide undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
: For oxidation, oxidizing agents such as potassium permanganate or chromium trioxide are used. Reduction reactions might employ agents like lithium aluminum hydride or sodium borohydride. Substitution reactions often require nucleophilic or electrophilic reagents depending on the desired transformation.
Major Products
: The major products of these reactions can vary widely. Oxidation might yield corresponding carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce different functional groups, modifying the compound's properties significantly.
Applications De Recherche Scientifique
: This compound holds potential in diverse fields:
Chemistry
: Used as a building block for synthesizing more complex molecules.
Biology
: Explored for its interactions with biological macromolecules.
Medicine
: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.
Industry
Comparaison Avec Des Composés Similaires
: Similar compounds include those with triazole rings and chlorophenyl groups, such as fluconazole (an antifungal agent) and other triazole-based drugs. Compared to these, N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-methylbenzamide stands out due to the inclusion of the piperidin-4-yl and 3-methylbenzamide segments, which may confer unique physical and chemical properties, enhancing its specificity and potential efficacy in research and therapeutic contexts.
Propriétés
IUPAC Name |
N-[1-[1-(4-chlorophenyl)triazole-4-carbonyl]piperidin-4-yl]-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN5O2/c1-15-3-2-4-16(13-15)21(29)24-18-9-11-27(12-10-18)22(30)20-14-28(26-25-20)19-7-5-17(23)6-8-19/h2-8,13-14,18H,9-12H2,1H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMZMZZAKMDGFSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2CCN(CC2)C(=O)C3=CN(N=N3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
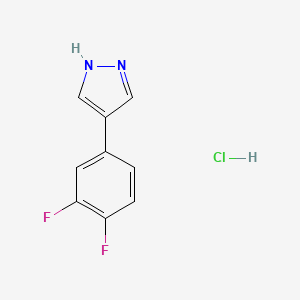
![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-((3-chlorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide](/img/structure/B2758937.png)
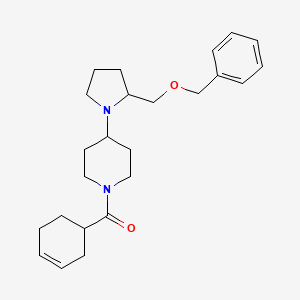
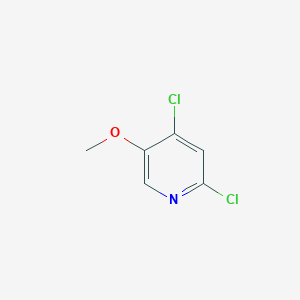
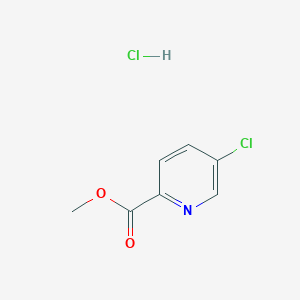
![N-[4-(diethylamino)phenyl]-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide](/img/structure/B2758944.png)
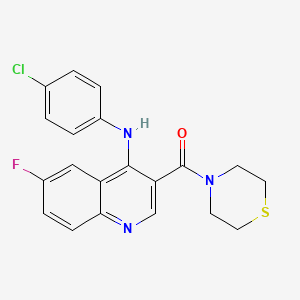
![tert-butyl 4-[(E)-2-(4-chlorophenyl)ethenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2758949.png)
![3-[(2,2-difluoroethoxy)methyl]-1-(difluoromethyl)-1H-pyrazole-4-sulfonyl chloride](/img/structure/B2758950.png)

![1-(3-hydroxypropyl)-3,9-dimethyl-7-(4-methylbenzyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2758953.png)

![2-[5-methyl-3-(4-methylpiperazine-1-carbonyl)-1H-pyrazol-1-yl]-N-(2-methylpropyl)acetamide hydrochloride](/img/structure/B2758955.png)
